molecular formula C22H20O4S2 B14385052 1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene CAS No. 87802-84-4

1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene

Cat. No.: B14385052
CAS No.: 87802-84-4
M. Wt: 412.5 g/mol
InChI Key: SLQDPNDTLQMNHO-UHFFFAOYSA-N
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Description

1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butene backbone with disulfonyl and dibenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene typically involves the reaction of 1-phenyl-1-butene with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the disulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the disulfonyl groups to thiol groups under specific conditions.

    Substitution: The phenyl and butene groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl and butene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The disulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and butene groups may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(1-Buten-3-yne-1,4-diyl)dibenzene]
  • 1,1’-(1,3-Butadiyne-1,4-diyl)dibenzene
  • 4-Phenyl-1-butene

Uniqueness

1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene is unique due to its disulfonyl linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

87802-84-4

Molecular Formula

C22H20O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

4,4-bis(benzenesulfonyl)but-1-enylbenzene

InChI

InChI=1S/C22H20O4S2/c23-27(24,20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)28(25,26)21-16-8-3-9-17-21/h1-17,22H,18H2

InChI Key

SLQDPNDTLQMNHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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